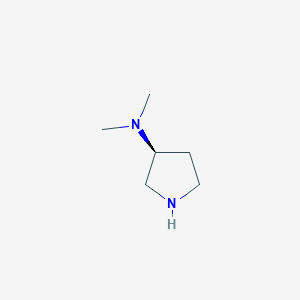

(3S)-(-)-3-(Dimethylamino)pyrrolidine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3S)-N,N-dimethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8(2)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAWMINJNRAQFS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427080 | |

| Record name | (3S)-(-)-3-(Dimethylamino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132883-44-4 | |

| Record name | (3S)-(-)-3-(Dimethylamino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-(-)-3-(Dimethylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3S)-(-)-3-(Dimethylamino)pyrrolidine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (3S)-(-)-3-(Dimethylamino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable chiral building block in medicinal chemistry and drug discovery. Its stereochemically defined pyrrolidine scaffold is a key structural motif in numerous biologically active compounds. This guide provides a comprehensive overview of a common synthetic route and the essential characterization data for this compound.

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the double N-methylation of a chiral precursor, (S)-3-Aminopyrrolidine, via reductive amination. This method, often referred to as the Eschweiler-Clarke reaction, utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. This one-pot reaction is known for its high yields and operational simplicity.

An alternative, though more lengthy, approach could start from L-aspartic acid, which would require multiple steps including reduction, cyclization, and functional group manipulations to arrive at the target molecule.[1] However, for efficiency, the reductive amination of (S)-3-aminopyrrolidine is the preferred method.

The synthesis pathway is visualized below.

Caption: Synthesis of this compound via Eschweiler-Clarke reaction.

Experimental Protocol: Eschweiler-Clarke Reductive Amination

This protocol details the synthesis of this compound from (S)-3-Aminopyrrolidine dihydrochloride, a common commercially available starting material.

Materials:

-

(S)-3-Aminopyrrolidine dihydrochloride

-

Formic acid (≥95%)

-

Formaldehyde (37 wt. % in H₂O)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Free Base Generation: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-3-Aminopyrrolidine dihydrochloride (1.0 eq) in water. Cool the solution in an ice bath (0-5 °C).

-

Slowly add a concentrated aqueous solution of sodium hydroxide (2.2 eq) to the stirred solution, ensuring the temperature remains below 10 °C. The pH of the solution should be >12.

-

Reaction Setup: To the cold solution of the free amine, add formic acid (3.0 eq) followed by the slow, dropwise addition of aqueous formaldehyde (2.5 eq).

-

Reaction Execution: After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 100-110 °C) for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Make the solution strongly basic (pH >12) by the careful addition of solid NaOH or a concentrated aqueous solution.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product as a colorless to pale yellow liquid.

Characterization Data

Proper characterization is crucial to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄N₂ | [2] |

| Molecular Weight | 114.19 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | 166 °C at 760 mmHg | [3] |

| Density | 0.899 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.4650 | [3] |

| Specific Rotation ([α]20/D) | -14°, c = 1 in ethanol (for the (R)-(+)-enantiomer: +14°) | [3] |

| CAS Number | 132883-44-4 | [2] |

Spectroscopic Data (Expected)

The following table outlines the expected spectroscopic data based on the structure of this compound. Actual observed values may vary slightly based on the solvent and instrument used.

| Technique | Expected Characteristics |

| ¹H NMR (CDCl₃) | δ ~2.2-2.4 ppm (s, 6H): Singlet for the two methyl groups of the dimethylamino moiety (-N(CH₃)₂). δ ~1.6-2.1 ppm (m, 2H): Multiplet for the C4 methylene protons (-CH₂-). δ ~2.6-3.2 ppm (m, 5H): Complex overlapping multiplets for the C2, C5 methylene protons (-CH₂-N-CH₂-) and the C3 methine proton (-CH-). δ ~1.5-2.5 ppm (br s, 1H): Broad singlet for the secondary amine proton (-NH-). |

| ¹³C NMR (CDCl₃) | δ ~42-44 ppm: Signal for the dimethylamino carbons (-N(CH₃)₂). δ ~62-65 ppm: Signal for the C3 methine carbon. δ ~48-52 ppm: Signal for the C5 methylene carbon. δ ~45-48 ppm: Signal for the C2 methylene carbon. δ ~30-33 ppm: Signal for the C4 methylene carbon. |

| FT-IR (neat, cm⁻¹) | ~3300-3400 (broad): N-H stretching of the secondary amine. ~2950-2800: C-H stretching of alkyl groups. ~2780-2820 (Bohlmann bands): Characteristic C-H stretch for amines. ~1450: C-H bending. ~1100-1200: C-N stretching. |

| Mass Spec (EI) | m/z 114 (M⁺): Molecular ion peak. m/z 99: Fragment corresponding to the loss of a methyl group ([M-CH₃]⁺). m/z 70: Prominent fragment from the cleavage of the dimethylamino group. |

Characterization Workflow

A logical workflow is essential for the systematic characterization of the newly synthesized compound. This ensures that the material's identity, purity, and stereochemistry are confirmed before its use in further applications.

Caption: Logical workflow for the characterization of synthesized compounds.

References

An In-Depth Technical Guide to (3S)-(-)-3-(Dimethylamino)pyrrolidine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-(-)-3-(Dimethylamino)pyrrolidine is a chiral cyclic amine that has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structural features make it a valuable building block for the synthesis of complex biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, a step-by-step synthesis procedure, and an exploration of its applications, particularly in the context of modulating key signaling pathways relevant to neuroscience and oncology.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature. Its chirality, stemming from the stereocenter at the 3-position of the pyrrolidine ring, is a critical feature that influences its biological activity and makes it a sought-after intermediate in asymmetric synthesis. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄N₂ | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | 160 °C at 760 mmHg | - |

| Density | 0.899 g/mL at 25 °C | - |

| Refractive Index (n20/D) | 1.4650 | - |

| Solubility | Soluble in water and common organic solvents | - |

| Chirality | (S)-enantiomer | [1] |

Experimental Protocols for Property Determination

Accurate determination of the physical and chemical properties of this compound is crucial for its application in research and development. The following are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of this compound can be determined using a micro-boiling point apparatus or by distillation.

Protocol using a Micro-Boiling Point Apparatus:

-

Sample Preparation: Place a small amount (approximately 0.2-0.3 mL) of this compound into a small test tube.

-

Capillary Tube Insertion: Invert a sealed-end capillary tube and place it inside the test tube containing the sample.

-

Heating: Place the test tube in a heating block or an oil bath equipped with a thermometer.

-

Observation: Heat the apparatus gradually. A stream of bubbles will emerge from the open end of the capillary tube as the liquid is heated.

-

Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles is continuous and rapid. Record the temperature at which the liquid level inside the capillary tube is the same as the liquid level in the test tube upon cooling.

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer or a digital density meter.

Protocol using a Pycnometer:

-

Pycnometer Calibration: Clean and dry a pycnometer of a known volume and weigh it accurately (m₁).

-

Sample Filling: Fill the pycnometer with this compound, ensuring there are no air bubbles, and weigh it again (m₂).

-

Temperature Control: Ensure the measurement is performed at a constant temperature (e.g., 25 °C) using a water bath.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the volume of the pycnometer.

Synthesis of this compound

A common synthetic route to this compound involves the reductive amination of a suitable precursor. A detailed experimental protocol is provided below.

Synthesis Workflow:

Caption: Synthetic route to this compound.

Experimental Protocol:

-

Step 1: Oxidation of (S)-1-Benzyl-3-pyrrolidinol to N-Benzyl-3-pyrrolidinone.

-

In a round-bottom flask, dissolve (S)-1-benzyl-3-pyrrolidinol in a suitable solvent such as dichloromethane.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of an oxidizing agent (e.g., Swern oxidation reagents: oxalyl chloride and dimethyl sulfoxide, followed by triethylamine).

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Work up the reaction by quenching with water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield N-benzyl-3-pyrrolidinone.

-

-

Step 2: Reductive Amination to form (S)-1-Benzyl-3-(dimethylamino)pyrrolidine.

-

Dissolve N-benzyl-3-pyrrolidinone in a solvent like 1,2-dichloroethane.

-

Add a solution of dimethylamine (e.g., 2M in THF).

-

Add a reducing agent such as sodium triacetoxyborohydride in portions.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent. Purify the product by column chromatography.

-

-

Step 3: Debenzylation to yield this compound.

-

Dissolve (S)-1-benzyl-3-(dimethylamino)pyrrolidine in a solvent like ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction by TLC until the starting material disappears.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the final product, this compound.

-

Applications in Drug Discovery and Signaling Pathways

The chiral pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to introduce conformational rigidity and provide vectors for substitution in three-dimensional space. This compound is a key building block in the synthesis of various pharmacologically active compounds, notably inhibitors of the Extracellular signal-Regulated Kinase (ERK) pathway and ligands for G-Protein Coupled Receptors (GPCRs).

Role in the Synthesis of ERK Pathway Inhibitors

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2][3][4] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[3][4] Several potent and selective ERK inhibitors incorporate a 3-substituted pyrrolidine moiety, where this compound can serve as a crucial chiral precursor.[5][6][7]

ERK Signaling Pathway:

Caption: The ERK signaling pathway and the point of intervention for pyrrolidine-based inhibitors.

The dimethylamino group can be a key pharmacophoric feature, potentially interacting with specific residues in the ATP-binding pocket of ERK, thereby inhibiting its kinase activity. The stereochemistry at the 3-position of the pyrrolidine ring is often critical for achieving high potency and selectivity.

Application as a Scaffold for GPCR Ligands

G-Protein Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern drugs.[8][9][10] They are involved in a vast array of physiological processes, and their modulation is a key strategy in the treatment of many diseases, including those affecting the central nervous system (CNS).[11][12] The pyrrolidine ring, and specifically derivatives like this compound, can serve as a scaffold for the development of GPCR ligands. The basic nitrogen of the dimethylamino group can act as a key interaction point with acidic residues in the receptor binding pocket.

Generalized GPCR Signaling Pathway:

Caption: A generalized schematic of a G-Protein Coupled Receptor (GPCR) signaling pathway.

The development of CNS drugs often requires molecules that can cross the blood-brain barrier, and the physicochemical properties of pyrrolidine derivatives can be tuned to achieve this.

Spectroscopic Data

While a comprehensive, publicly available dataset of the spectra for this compound is limited, representative spectral features can be predicted based on its structure.

-

¹H NMR: Expected signals would include multiplets for the pyrrolidine ring protons, a singlet for the two methyl groups of the dimethylamino moiety, and a broad singlet for the N-H proton of the pyrrolidine ring.

-

¹³C NMR: The spectrum would show distinct signals for the four unique carbon atoms of the pyrrolidine ring and a signal for the two equivalent methyl carbons of the dimethylamino group.

-

IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and C-N stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 114.19).

Conclusion

This compound is a versatile and valuable chiral building block in modern drug discovery. Its well-defined stereochemistry and the presence of reactive functional groups make it an ideal starting material for the synthesis of complex molecules targeting important signaling pathways, such as the ERK and GPCR cascades. The detailed protocols and information provided in this guide are intended to support researchers and scientists in leveraging the full potential of this compound in their drug development endeavors. Further research into novel applications and synthetic methodologies for this and related chiral pyrrolidines will undoubtedly continue to enrich the field of medicinal chemistry.

References

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchwith.stevens.edu [researchwith.stevens.edu]

- 6. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 11. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulating GPCR and 14-3-3 protein interactions: prospects for CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

(3S)-(-)-3-(Dimethylamino)pyrrolidine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-(-)-3-(Dimethylamino)pyrrolidine is a chiral cyclic amine that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its stereospecific nature and versatile reactivity make it a valuable intermediate in the development of drugs targeting a range of therapeutic areas, particularly neurological disorders. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on data and methodologies relevant to professionals in the field of drug discovery and development. The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, highlighting the importance of chiral pyrrolidine derivatives in medicinal chemistry.[1][2]

Core Data and Molecular Structure

This compound is a colorless to light yellow liquid. Below is a summary of its key quantitative data.

| Property | Value | Reference |

| CAS Number | 132883-44-4 | [3] |

| Molecular Formula | C₆H₁₄N₂ | [3] |

| Molecular Weight | 114.19 g/mol | [3] |

| Appearance | Colorless to Light yellow clear liquid | TCI |

| Purity | ≥96% | [3] |

| Boiling Point | 166 °C/760 mmHg | Sigma-Aldrich |

| Density | 0.899 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.4650 | Sigma-Aldrich |

| SMILES | CN([C@@H]1CNCC1)C | [3] |

Molecular Structure:

The structure of this compound consists of a five-membered pyrrolidine ring with a dimethylamino group attached to the chiral carbon at the 3-position, with the (S)-configuration.

Spectroscopic Data

Experimental Protocols

A patented method for the synthesis of chiral 3-(dimethylamino)pyrrolidine involves a four-step reaction sequence starting from readily available and inexpensive materials. This process is designed to be practical for industrial applications, offering high yield and minimal byproducts without the need for chiral resolution.[4]

General Synthetic Workflow:

The synthesis of chiral pyrrolidines is a significant area of research in organic chemistry.[5] A common strategy for the synthesis of this compound could involve the use of a chiral precursor, such as (S)-3-hydroxypyrrolidine. The hydroxyl group can be converted to a good leaving group, followed by nucleophilic substitution with dimethylamine.

A general workflow for the synthesis of this compound.

Applications in Drug Development

The pyrrolidine ring is a key structural component in a wide array of biologically active compounds.[6] Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. This compound, as a chiral building block, is instrumental in the asymmetric synthesis of complex pharmaceutical agents.

Role as a Chiral Intermediate:

The primary application of this compound is in the stereoselective synthesis of active pharmaceutical ingredients (APIs). The fixed stereochemistry at the 3-position is transferred to the final drug molecule, which is often critical for its biological activity and safety profile. Chiral pyrrolidines are integral to the synthesis of drugs for various conditions, including those that act as enzyme inhibitors or receptor modulators.[1]

Example of a Potential Therapeutic Target:

While a specific drug directly synthesized from this compound and its associated signaling pathway is not explicitly detailed in the provided search results, its use in neurological disorder-related drugs suggests potential interaction with neurotransmitter systems. For instance, many drugs targeting neurological conditions modulate the activity of G-protein coupled receptors (GPCRs) or ion channels. A hypothetical application could be in the synthesis of a dopamine or serotonin receptor modulator.

A hypothetical signaling pathway for a drug derived from the title compound.

Experimental Workflow for Application

As a chiral ligand or building block, this compound can be employed in various synthetic transformations. Below is a generalized workflow for its use in a catalytic asymmetric reaction.

Workflow for the application of the title compound in asymmetric catalysis.

Conclusion

This compound is a valuable and versatile chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and synthetic accessibility make it an important intermediate for the development of new therapeutics, particularly for complex neurological disorders. Further research into its applications and the development of more efficient synthetic routes will continue to be of high interest to the scientific community.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. enamine.net [enamine.net]

- 3. chemscene.com [chemscene.com]

- 4. CN115181047A - Preparation method of chiral 3-(dimethylamino)pyrrolidine - Google Patents [patents.google.com]

- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Enamine Catalysis with Chiral Pyrrolidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enamine catalysis, a cornerstone of modern asymmetric organocatalysis, utilizes chiral secondary amines to activate carbonyl compounds towards stereoselective bond formation. Among the most successful catalysts are those based on the chiral pyrrolidine scaffold, stemming from the pioneering work with the simple amino acid L-proline. This technical guide provides an in-depth exploration of the core mechanism of enamine catalysis mediated by chiral pyrrolidines. It covers the fundamental principles, the key intermediates and transition states, quantitative data on reaction performance, detailed experimental protocols for seminal reactions, and visualizations of the catalytic cycles and logical relationships. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of asymmetric synthesis.

Introduction: The Dawn of Enamine Catalysis

The field of asymmetric organocatalysis was revolutionized by the discovery that small organic molecules could mimic the function of complex enzymes in promoting stereoselective transformations.[1] Chiral pyrrolidine derivatives, most notably L-proline, have emerged as exceptionally versatile and efficient catalysts for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] These catalysts operate through the formation of a nucleophilic enamine intermediate, a mechanism that is central to their reactivity and selectivity.[2] This guide will dissect the intricacies of this catalytic mode, providing a detailed understanding of the factors that govern its success.

The Catalytic Cycle: A Step-by-Step Mechanistic Journey

The generally accepted mechanism for enamine catalysis with chiral pyrrolidines, particularly in the context of the celebrated aldol reaction, involves a series of well-defined steps. This catalytic cycle, often rationalized by the Houk-List model, provides a framework for understanding the origin of stereoselectivity.[3][4]

The key stages of the catalytic cycle are:

-

Enamine Formation: The chiral pyrrolidine catalyst reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This step involves the formation of a carbinolamine, followed by dehydration.[2] The formation of the enamine is often the rate-determining step of the overall reaction.[5]

-

Stereoselective Carbon-Carbon Bond Formation: The enamine, now a potent nucleophile, attacks an electrophilic acceptor (e.g., an aldehyde). The stereochemical outcome of the reaction is determined in this step. The chiral environment provided by the pyrrolidine catalyst directs the approach of the electrophile to one of the enamine's prochiral faces.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water to release the final product and regenerate the chiral pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

The following diagram, generated using Graphviz (DOT language), illustrates the general catalytic cycle of a proline-catalyzed aldol reaction.

The Houk-List Model: Rationalizing Stereoselectivity

The remarkable stereoselectivity observed in many pyrrolidine-catalyzed reactions is explained by the Houk-List model, which focuses on the transition state of the carbon-carbon bond-forming step.[3][4] This model, supported by extensive density functional theory (DFT) calculations, highlights the crucial role of non-covalent interactions in directing the stereochemical outcome.[3][4][6]

Key features of the Houk-List transition state model for a proline-catalyzed aldol reaction include:

-

A Chair-like Six-membered Ring: The transition state is characterized by a chair-like conformation involving the enamine, the aldehyde, and a hydrogen bond between the carboxylic acid of proline and the aldehyde's carbonyl oxygen.

-

Stereodirecting Hydrogen Bond: This hydrogen bond not only activates the aldehyde electrophile but also orients it in a way that favors attack on one of its prochiral faces.

-

Minimization of Steric Hindrance: The substituents on the enamine and the aldehyde arrange themselves to minimize steric clashes, further contributing to the facial selectivity.

Visualizing the Houk-List Transition State

The following Graphviz diagram illustrates the key interactions in the favored Houk-List transition state leading to the major stereoisomer.

Quantitative Data on Reaction Performance

The efficacy of chiral pyrrolidine catalysts is demonstrated by the high yields and stereoselectivities achieved in various transformations. The following tables summarize representative quantitative data for key enamine-catalyzed reactions.

Table 1: Proline-Catalyzed Aldol Reaction

| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |

| 1 | p-Nitrobenzaldehyde | Acetone | 30 | DMSO | 4 | 68 | - | 76 | [List et al., J. Am. Chem. Soc. 2000, 122, 2395-2396] |

| 2 | Isovaleraldehyde | Acetone | 20 | Acetone | 72 | 77 | - | 93 | [List et al., Org. Lett. 2001, 3, 2423-2425] |

| 3 | Cyclohexanecarboxaldehyde | Cyclohexanone | 20 | CH2Cl2 | 24 | 95 | 95:5 | 98 | [Notz and List, J. Am. Chem. Soc. 2000, 122, 7386-7387] |

Table 2: Chiral Pyrrolidine-Catalyzed Michael Addition

| Entry | Michael Donor | Michael Acceptor | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| 1 | Cyclohexanone | β-Nitrostyrene | (S)-Proline | 35 | DMSO | 97 | 93:7 | 23 | [List et al., Org. Lett. 2000, 2, 3747-3750] |

| 2 | Propanal | β-Nitrostyrene | (S)-2-(Triflylaminomethyl)pyrrolidine | 10 | Toluene | 99 | >99:1 | 99 | [Wang et al., Angew. Chem. Int. Ed. 2005, 44, 1369-1371] |

| 3 | Cyclohexanone | trans-β-Nitrostyrene | Dehydroabietyl (R)-pyrrolidin-2-yl squaramide | 10 | neat | 98 | >99:1 | 99 | [7] |

Table 3: Proline-Catalyzed Mannich Reaction

| Entry | Aldehyde | Ketone | Amine | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| 1 | p-Nitrobenzaldehyde | Acetone | p-Anisidine | 20 | DMSO | 94 | 96:4 | 96 | [List, J. Am. Chem. Soc. 2000, 122, 9336-9337] |

| 2 | Isobutyraldehyde | Acetone | p-Anisidine | 20 | DMSO | 91 | >99:1 | >99 | [List, J. Am. Chem. Soc. 2000, 122, 9336-9337] |

| 3 | Acetaldehyde | - | N-Boc-p-anisidineimine | 20 | CH3CN | 85 | - | 98 | [8] |

Table 4: Chiral Pyrrolidine-Catalyzed α-Alkylation

| Entry | Aldehyde | Alkylating Agent | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |

| 1 | Hexanal | 1-Iodo-3-butene | (S)-α-Methylproline | 20 | Dioxane | 85 | 92 | [9] |

| 2 | Octanal | 1-Iodo-4-pentene | (S)-α-Methylproline | 20 | Dioxane | 89 | 95 | [9] |

| 3 | Propanal | Styrene | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 20 | CH2Cl2 | 75 | 96 | [MacMillan et al., J. Am. Chem. Soc. 2005, 127, 32-33] |

Experimental Protocols

This section provides generalized, representative protocols for key enamine-catalyzed reactions. It is crucial to consult the original literature for specific substrate and catalyst details.

General Procedure for a Proline-Catalyzed Aldol Reaction

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aldehyde (1.0 equiv) and the ketone (5-10 equiv, can also be the solvent).

-

Solvent and Catalyst Addition: Add the appropriate solvent (e.g., DMSO, CH2Cl2, or neat ketone) to achieve the desired concentration. Add (S)-proline (typically 10-30 mol%).

-

Reaction Execution: Stir the reaction mixture at the specified temperature (ranging from room temperature to -20 °C) and monitor the progress by thin-layer chromatography (TLC) or NMR spectroscopy.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH2Cl2).

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Procedure for In-Situ NMR Monitoring of Enamine Formation

-

Sample Preparation: In an NMR tube, dissolve the chiral pyrrolidine catalyst (e.g., L-proline, 1.0 equiv) in a deuterated solvent (e.g., DMSO-d6).

-

Addition of Carbonyl Donor: Add the carbonyl donor (e.g., acetone, 5-10 equiv) to the NMR tube.

-

Data Acquisition: Immediately acquire a series of 1H NMR spectra over time at a constant temperature.[10] The formation of the enamine intermediate can be monitored by the appearance of its characteristic vinyl proton signals.[10]

-

Analysis: Integrate the relevant signals to determine the concentration of the enamine and other species in solution as a function of time.

Visualizing the Experimental Workflow

The following diagram outlines a typical experimental workflow for a proline-catalyzed reaction.

Conclusion

Enamine catalysis with chiral pyrrolidines represents a powerful and versatile strategy for the synthesis of enantioenriched molecules. The underlying mechanism, elegantly described by the Houk-List model, provides a robust framework for understanding and predicting the stereochemical outcomes of these reactions. The continued development of novel pyrrolidine-based catalysts and the expansion of their applications in complex molecule synthesis underscore the enduring importance of this catalytic paradigm. This guide has provided a comprehensive overview of the core principles, quantitative performance, and practical execution of these reactions, intended to be a valuable resource for researchers at the forefront of chemical synthesis and drug discovery.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Houk–List transition states for organocatalytic mechanisms revisited - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53416B [pubs.rsc.org]

- 4. Dispersion corrected DFT for organocatalysis [ch.ic.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Analysis of transition state stabilization by non-covalent interactions in the Houk-List model of organocatalyzed intermolecular Aldol additions using functional-group symmetry-adapted perturbation theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 20.210.105.67 [20.210.105.67]

- 9. Catalytic asymmetric intramolecular alpha-alkylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enamine/Dienamine and Brønsted Acid Catalysis: Elusive Intermediates, Reaction Mechanisms, and Stereoinduction Modes Based on in Situ NMR Spectroscopy and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (3S)-(-)-3-(Dimethylamino)pyrrolidine in Asymmetric Organocatalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(3S)-(-)-3-(Dimethylamino)pyrrolidine , a chiral diamine derived from the versatile pyrrolidine scaffold, stands as a promising yet underexplored catalyst in the field of asymmetric organocatalysis. Its unique structural features, combining a secondary amine for enamine formation and a tertiary amine that can influence the steric and electronic environment of the catalytic pocket, position it as a potentially powerful tool for the stereoselective synthesis of complex organic molecules. This technical guide delves into the core principles of its catalytic action, drawing parallels from extensively studied analogous systems to predict its role in key asymmetric transformations, and provides a framework for its practical application in research and development.

While direct and extensive literature on the catalytic applications of this compound is limited, its structural similarity to a vast family of highly successful pyrrolidine-based organocatalysts allows for a well-grounded extrapolation of its potential catalytic prowess. This guide will, therefore, present a comprehensive overview based on established principles of aminocatalysis.

Structural Features and Catalytic Principle

This compound possesses a chiral pyrrolidine ring, which serves as the backbone for inducing asymmetry. The key functional groups responsible for its catalytic activity are:

-

Secondary Pyrrolidine Amine: This amine is crucial for the formation of a nucleophilic enamine intermediate with carbonyl compounds (aldehydes and ketones). The chirality of the pyrrolidine ring ensures that the enamine is formed in a chiral environment, which is the basis for enantioselective transformations.

-

Tertiary Dimethylamino Group: The dimethylamino substituent at the C3 position can play multiple roles. It can influence the stereochemical outcome of the reaction by creating a specific steric environment around the catalytic site. Furthermore, its basicity can impact the reactivity of the catalyst and its interaction with acidic co-catalysts or additives.

The general principle of catalysis involves the reversible formation of a chiral enamine between the pyrrolidine nitrogen of the catalyst and a carbonyl donor. This enamine then attacks an electrophilic acceptor in a stereocontrolled manner, dictated by the chiral scaffold of the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the enantioenriched product.

Key Asymmetric Reactions

Based on the established reactivity of similar pyrrolidine-based catalysts, this compound is expected to be a competent catalyst for a range of asymmetric transformations, most notably the Michael addition and aldol reaction.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction. Organocatalytic asymmetric Michael additions are pivotal in the synthesis of chiral 1,5-dicarbonyl compounds and their derivatives.

Proposed Catalytic Cycle:

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Quantitative Data from Analogous Systems:

| Catalyst (Analogue) | Aldehyde | Nitroolefin | Solvent | Catalyst Loading (mol%) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| (S)-2-(Aminomethyl)pyrrolidine | Propanal | trans-β-Nitrostyrene | CH₂Cl₂ | 10 | 95 | 95:5 | 85 |

| (S)-Pyrrolidine-tetrazole | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 20 | 98 | 98:2 | 99 |

| Prolinamide Derivative | Isovaleraldehyde | (E)-Nitropent-1-ene | Dioxane | 10 | 92 | >95:5 | 96 |

Generalized Experimental Protocol for Asymmetric Michael Addition:

-

To a solution of the nitroalkene (0.5 mmol) in an appropriate solvent (e.g., CH₂Cl₂, Toluene, 2.0 mL) is added the aldehyde (1.5 mmol, 3.0 equiv.).

-

This compound (0.05 mmol, 10 mol%) is then added to the reaction mixture.

-

An acidic co-catalyst (e.g., benzoic acid, 0.05 mmol, 10 mol%) may be added to enhance reactivity and selectivity.

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

-

The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.

Asymmetric Aldol Reaction

The aldol reaction is another cornerstone of carbon-carbon bond formation, leading to the synthesis of β-hydroxy carbonyl compounds. The development of asymmetric organocatalytic aldol reactions has provided a powerful method for the construction of chiral building blocks.

Proposed Catalytic Cycle:

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Quantitative Data from Analogous Systems:

The following table presents representative data for the asymmetric aldol reaction catalyzed by related pyrrolidine derivatives, offering an indication of the potential efficacy of this compound.

| Catalyst (Analogue) | Ketone | Aldehyde | Solvent | Catalyst Loading (mol%) | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 30 | 68 | 93:7 | 96 |

| (S)-2-(Trifluoromethyl)pyrrolidine | Acetone | Benzaldehyde | Neat | 20 | 95 | - | 75 |

| Diarylprolinol Silyl Ether | Cyclohexanone | 4-Chlorobenzaldehyde | Toluene | 1 | 99 | >99:1 | 99 |

Generalized Experimental Protocol for Asymmetric Aldol Reaction:

-

To a stirred solution of the ketone (2.0 mmol) in a suitable solvent (e.g., DMSO, DMF, or neat, 1.0 mL) is added this compound (0.2 mmol, 10 mol%).

-

The mixture is stirred at room temperature for 10-15 minutes.

-

The aldehyde (1.0 mmol) is then added, and the reaction is stirred at the desired temperature (e.g., room temperature or 0 °C).

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel.

-

The diastereomeric ratio and enantiomeric excess of the product are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Logical Workflow for Catalyst Application

The successful application of this compound in an asymmetric synthesis campaign would typically follow a structured workflow.

Caption: A logical workflow for employing the catalyst in synthesis.

Conclusion and Future Outlook

This compound represents a chiral organocatalyst with significant untapped potential. Based on the well-established principles of enamine catalysis and the performance of structurally similar pyrrolidine derivatives, it is poised to be an effective catalyst for key asymmetric transformations. The presence of the 3-dimethylamino group offers a unique handle for fine-tuning reactivity and selectivity, potentially leading to novel and highly efficient catalytic systems.

For researchers, scientists, and drug development professionals, the exploration of this compound and its derivatives presents an exciting opportunity to expand the toolkit of asymmetric organocatalysis. Further investigation into its catalytic scope, mechanistic intricacies, and application in the synthesis of medicinally relevant compounds is highly warranted and promises to yield valuable insights and methodologies for the advancement of chiral synthesis. The generalized protocols and comparative data provided in this guide serve as a foundational starting point for such endeavors.

Spectroscopic Profile of (3S)-(-)-3-(Dimethylamino)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral diamine, (3S)-(-)-3-(Dimethylamino)pyrrolidine. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound, which serves as a valuable building block in pharmaceutical and materials science research. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.9 - 3.1 | m | 1H | H-3 |

| ~2.7 - 2.9 | m | 2H | H-5 |

| ~2.5 - 2.7 | m | 2H | H-2 |

| ~2.25 | s | 6H | N(CH₃)₂ |

| ~1.9 - 2.1 | m | 1H | H-4a |

| ~1.7 - 1.9 | m | 1H | H-4b |

| (broad) | s | 1H | N-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~60 - 65 | C-3 |

| ~50 - 55 | C-5 |

| ~45 - 50 | C-2 |

| ~40 - 45 | N(CH₃)₂ |

| ~30 - 35 | C-4 |

Infrared (IR) Spectroscopy

As a tertiary amine, this compound does not exhibit the characteristic N-H stretching bands seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[1] The IR spectrum is expected to be dominated by C-H and C-N stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2800 | Strong | C-H stretching (aliphatic) |

| 1470 - 1440 | Medium | C-H bending (CH₂) |

| 1250 - 1020 | Medium-Weak | C-N stretching (aliphatic amine)[2] |

| ~800 | Medium-Broad | N-H wag (secondary amine in pyrrolidine ring) |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (114.19 g/mol ). Alkylamines typically undergo α-cleavage, which would be a major fragmentation pathway.[1]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 114 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | High | [M - CH₃]⁺ |

| 70 | High | [M - N(CH₃)₂]⁺ (α-cleavage) |

| 44 | High | [C₂H₆N]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of low molecular weight amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition :

-

Spectrometer : 500 MHz NMR spectrometer.

-

Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans : 16 to 64, depending on the desired signal-to-noise ratio.

-

Spectral Width : -2 to 12 ppm.

-

Relaxation Delay : 1-2 seconds.

-

-

¹³C NMR Data Acquisition :

-

Spectrometer : 125 MHz NMR spectrometer.

-

Pulse Program : Proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans : 1024 or more to achieve adequate signal-to-noise.

-

Spectral Width : 0 to 220 ppm.

-

Relaxation Delay : 2-5 seconds.

-

-

Data Processing :

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Reference the spectra to the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small drop of neat liquid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Alternatively, for solid samples, a thin film can be cast from a volatile solvent, or a KBr pellet can be prepared.

-

-

Data Acquisition :

-

Spectrometer : Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range : 4000 to 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16 to 32.

-

Acquire a background spectrum of the clean ATR crystal before analyzing the sample.

-

-

Data Processing :

-

The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).

-

-

Data Acquisition (Electron Ionization - EI) :

-

Mass Spectrometer : A mass spectrometer equipped with an EI source, often coupled with a Gas Chromatograph (GC-MS).

-

Ionization Energy : 70 eV.

-

Mass Range : m/z 30 - 200.

-

Inlet System : If using GC-MS, inject a small volume (e.g., 1 µL) of the prepared solution onto a suitable GC column (e.g., a non-polar column like DB-5) with a temperature program designed to elute the compound.

-

-

Data Acquisition (Electrospray Ionization - ESI) :

-

Mass Spectrometer : A mass spectrometer with an ESI source, often coupled with a Liquid Chromatograph (LC-MS).

-

Ionization Mode : Positive ion mode is typically used for amines.

-

Sample Introduction : Infuse the sample solution directly into the ESI source via a syringe pump, or inject it into an LC system.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal of the protonated molecule [M+H]⁺.

-

-

Data Processing :

-

The mass spectrum will be generated by the instrument's software.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks.

-

Visualizations

The following diagrams illustrate the general workflows for obtaining and interpreting the spectroscopic data described in this guide.

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical compound, from sample preparation to structural elucidation.

This guide serves as a foundational resource for researchers working with this compound. For definitive structural confirmation, it is always recommended to acquire experimental data on the specific sample being investigated and compare it with reference data when available.

References

Stereoselective Synthesis of Functionalized Pyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2] Its three-dimensional structure and the potential for stereoisomerism make the stereoselective synthesis of functionalized pyrrolidine derivatives a critical area of research. This technical guide provides an in-depth overview of key stereoselective synthetic strategies, quantitative data on reaction outcomes, detailed experimental protocols, and the biological context of these important molecules.

Core Synthetic Strategies

The construction of the pyrrolidine ring with high stereocontrol can be achieved through several powerful synthetic methodologies. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

1. [3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is one of the most versatile and widely used methods for the synthesis of pyrrolidines.[3] This approach allows for the rapid construction of the five-membered ring with the potential to create multiple stereocenters in a single step. The stereochemical outcome can often be controlled by the use of chiral catalysts or auxiliaries.

2. Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to the synthesis of highly substituted pyrrolidines. By combining three or more starting materials in a single reaction vessel, complex molecular architectures can be generated in a convergent manner. Diastereoselectivity can be induced by the use of chiral starting materials or catalysts.

3. Synthesis from the Chiral Pool: Naturally occurring chiral molecules, such as amino acids, can serve as excellent starting materials for the synthesis of enantiomerically pure pyrrolidine derivatives. L-proline and L-pyroglutamic acid are common precursors, providing a robust and often inexpensive entry to a wide range of functionalized pyrrolidines.

Quantitative Data Summary

The following tables summarize the quantitative data for various stereoselective pyrrolidine syntheses, providing a comparison of different catalytic systems and reaction conditions.

Table 1: Asymmetric Aldol Reaction Catalyzed by Boc-Protected Pyrrolidine Derivatives

| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| Boc-L-Prolinamide (1a) | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | - | 30 |

| Boc-L-Prolinamide (1b) | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 48 | 95 | 95:5 | 98 |

Data compiled from a comparative study of Boc-protected pyrrolidine catalysts.[4]

Table 2: Diastereoselective [3+2] Cycloaddition of Azomethine Ylides with Chiral N-tert-Butanesulfinylazadienes

| Entry | Lewis Acid | Solvent | Conversion (%) | dr (%) |

| 1 | Ag2CO3 | Toluene | 81 | 92:8 |

| 2 | AgSbF6 | Toluene | 79 | 66:34 |

| 3 | AgOAc | Toluene | 79 | 86:14 |

| 4 | Cu(OTf)2 | Toluene | 75 | 70:30 |

Optimization of reaction conditions for the synthesis of densely substituted pyrrolidines.[3]

Table 3: Copper-Promoted Intramolecular Aminooxygenation of Alkenes

| Substrate | Product | Yield (%) | dr (cis:trans) |

| 1 | 2 | 94 | >20:1 |

| 3 | 4 | 85 | >20:1 |

| 5 | 6 | 76 | >20:1 |

| 7 | 8 | 94 | >20:1 |

Diastereoselective synthesis of 2,5-cis-pyrrolidines.[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

1. General Procedure for Asymmetric Aldol Reaction

To a solution of the aldehyde (0.5 mmol) in the appropriate solvent (1.0 mL), the catalyst (10 mol%) is added. The ketone (2.0 mmol) is then added, and the reaction mixture is stirred at the specified temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to obtain the desired aldol adduct. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.[4]

2. General Procedure for Diastereoselective [3+2] Cycloaddition

In a flame-dried Schlenk tube under an argon atmosphere, the N-tert-butanesulfinylazadiene (0.1 mmol), the iminoester (0.12 mmol), and the Lewis acid catalyst (10 mol%) are dissolved in the specified solvent (1.0 mL). The reaction mixture is stirred at room temperature for the indicated time. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding pyrrolidine derivative. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.

3. Synthesis of a Pyrrolidine Derivative from L-Pyroglutamic Acid

L-pyroglutamic acid is converted to its corresponding methyl ester by treatment with methanol in the presence of a catalytic amount of acid. The resulting ester is then reduced with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether, to yield the corresponding prolinol. The hydroxyl group of the prolinol can then be further functionalized, for example, by conversion to a leaving group, to allow for the introduction of various substituents at this position.

Biological Context and Signaling Pathways

Functionalized pyrrolidine derivatives are of significant interest in drug development due to their ability to interact with a wide range of biological targets. For instance, certain spirooxindole-pyrrolidine compounds have been developed as inhibitors of the MDM2-p53 interaction, a key pathway in cancer therapy.

MDM2-p53 Signaling Pathway

The p53 protein is a critical tumor suppressor that regulates cell cycle arrest and apoptosis. The activity of p53 is tightly controlled by its negative regulator, MDM2, which binds to p53 and promotes its degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and uncontrolled cell proliferation. Pyrrolidine-based inhibitors have been designed to fit into the hydrophobic pocket of MDM2, thereby blocking the MDM2-p53 interaction. This restores p53 function, leading to the selective induction of apoptosis in cancer cells.

Caption: MDM2-p53 pathway and inhibition.

Experimental Workflow

The following diagram illustrates a general workflow for the stereoselective synthesis and characterization of functionalized pyrrolidine derivatives via a [3+2] cycloaddition reaction.

Caption: Workflow for pyrrolidine synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical calculations on the transition states of pyrrolidine-catalyzed reactions

An In-depth Technical Guide to Theoretical Calculations on the Transition States of Pyrrolidine-Catalyzed Reactions

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational approaches used to study the transition states of pyrrolidine-catalyzed reactions. By elucidating the structures and energetics of these transient species, researchers can gain fundamental insights into reaction mechanisms, stereoselectivity, and catalyst performance, thereby accelerating the design of more efficient and selective catalysts for organic synthesis and drug development.

Introduction: The Central Role of Transition State Analysis

Pyrrolidine and its derivatives have emerged as powerful organocatalysts, enabling a wide range of asymmetric transformations with high efficiency and stereocontrol. These reactions, which include aldol additions, Michael additions, and Mannich reactions, typically proceed through key intermediates such as enamines or iminium ions.[1][2] The stereochemical outcome of these reactions is determined at the transition state (TS) of the rate-determining step, where the catalyst, substrate, and reactant come together in a highly organized assembly.

Theoretical calculations, particularly using Density Functional Theory (DFT), have become indispensable tools for investigating these fleeting transition states.[1][3][4][5][6] By modeling the reaction pathways, researchers can compute the geometries and relative energies of different transition states, allowing for the rationalization of experimentally observed stereoselectivities and the in silico design of new, improved catalysts.[1][7]

Common Pyrrolidine-Catalyzed Reactions and General Mechanism

Pyrrolidine catalysts operate primarily through two main activation modes: enamine catalysis and iminium ion catalysis.

-

Enamine Catalysis: In this mode, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. This pathway is common in aldol and Michael addition reactions.[1][8] The formation of the enamine is often the rate-determining step.[8]

-

Iminium Catalysis: Here, the catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the carbonyl compound, making it more susceptible to attack by a nucleophile.

The general catalytic cycle for enamine catalysis provides a foundational logical workflow for understanding these transformations.

Caption: General catalytic cycle for pyrrolidine-mediated enamine catalysis.

Theoretical and Computational Methodologies

The accurate calculation of transition state energies and geometries is critical for predicting reaction outcomes. Density Functional Theory (DFT) is the most widely used method due to its balance of computational cost and accuracy.[7]

Commonly Used Methods:

-

Functionals:

-

B3LYP: A popular hybrid functional that provides reliable geometries and trends in stereoselectivity for many pyrrolidine-catalyzed reactions.[1]

-

M06-2X: A meta-hybrid GGA functional that is often recommended for kinetics and thermochemistry, performing well for non-covalent interactions which are crucial in transition state stabilization.[2][9]

-

-

Basis Sets:

-

Solvation Models:

The computational workflow for identifying and validating a transition state is a multi-step process that requires careful execution and analysis.

Caption: Standard computational workflow for locating and validating a transition state.

Key Factors Influencing Transition State Stability and Stereoselectivity

Computational studies have identified several key factors that govern the stereochemical outcome of pyrrolidine-catalyzed reactions. These factors are often subtle and involve a complex interplay of steric and electronic effects.[1]

-

Hydrogen Bonding: In proline and its derivatives, the carboxylic acid group plays a crucial role by forming a hydrogen bond with the electrophile. This interaction rigidly holds the components in the transition state, effectively shielding one face of the enamine and directing the electrophilic attack.[1][12][13]

-

Steric Hindrance: Bulky substituents on the pyrrolidine ring or the substrates can create significant steric repulsion, favoring a transition state that minimizes these clashes. This is a primary mechanism for stereodifferentiation.[1] For example, substituents at the C5 position of proline can effectively block one face of the enamine.

-

Catalyst Conformation: The five-membered pyrrolidine ring is not planar and can adopt different puckered conformations (e.g., "up" or "down"). The relative stability of these conformations in the transition state can influence the orientation of the catalytic groups and, consequently, the stereoselectivity.[1]

-

π-π Stacking: In reactions involving aromatic substrates, non-covalent π-π stacking interactions between the aromatic rings of the catalyst and the substrate can significantly stabilize a particular transition state, leading to higher stereocontrol.[12]

Caption: Key non-covalent interactions governing stereoselectivity in the transition state.

Quantitative Data from Theoretical Studies

Theoretical calculations provide quantitative data that can be directly compared with experimental results. The tables below summarize key energetic and geometric parameters from computational studies on various pyrrolidine-catalyzed reactions.

Table 1: Calculated Relative Transition State Energies and Stereoselectivity (Data synthesized from computational studies on aldol reactions)

| Catalyst | Reaction | Method | TS Favored | ΔΔG‡ (kcal/mol) | Predicted % ee | Experimental % ee | Reference |

| Proline | Benzaldehyde + Acetone | B3LYP/6-31G(d,p) | anti-re | 1.0 | 68 | 76 | [1] |

| Azetidine-2-carboxylic acid | Benzaldehyde + Acetone | B3LYP/6-31G(d,p) | anti-re | 1.0 | 69 | 40 | [1] |

| 5,5-Dimethyl-thiazolidine (DMTC) | Benzaldehyde + Acetone | B3LYP/6-31G(d,p) | anti-si | 1.1 | 74 | 99 | [1][14] |

Table 2: Calculated Activation Barriers for Reaction Steps (Data synthesized from computational studies on pyrrolidine formation and related reactions)

| Reaction Stage | Substrates | Method | Activation Energy (kJ/mol) | Reference |

| Michael Addition | Deprotonated Nitromethane + Coumarin | DFT | 21.7 | [15] |

| Cyclization (N-C2 bond formation) | Protonated Tautomer | DFT | 11.9 | [15][16] |

| Tautomerization (pre-cyclization) | Nitrosohydroxymethyl group | DFT | 178.4 | [15][16] |

| Lactone Ring Opening | Post-cyclization intermediate | DFT | 84.9 | [16] |

Table 3: Key Geometric Parameters in Calculated Transition States (Data synthesized from computational studies on proline and its analogs)

| Catalyst | Parameter | Value | Description | Reference |

| Proline | C-C Bond Length (average) | 1.53 Å | Average bond length in the pyrrolidine ring. | [1] |

| DMTC | C-S Bond Length (average) | 1.84 Å | Longer bond length due to the sulfur atom. | [1] |

| 5-membered ring catalysts | Amine Pyramidality (χn) | -2° to 4° | The enamine nitrogen is nearly planar in the TS. | [1] |

| Azetidine (4-membered ring) | Amine Pyramidality (χn) | ~12° | The enamine nitrogen is less planar in the TS. | [1] |

Detailed Methodologies and Protocols

This section provides a generalized protocol for the theoretical investigation of a pyrrolidine-catalyzed reaction, based on common practices reported in the literature.[1][17][18]

Protocol 1: Computational Transition State Search and Validation

-

Reactant and Product Optimization:

-

Construct the 3D structures of the reactants (catalyst, substrates) and products.

-

Perform a full geometry optimization and frequency calculation for each species using a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Confirm that all reactant and product structures have zero imaginary frequencies.

-

-

Initial Transition State Guess:

-

Synchronous Transit-Guided Quasi-Newton (STQN) Method: Use a method like opt=qst2 or opt=qst3 in Gaussian. This requires providing the optimized reactant and product structures (and for qst3, an initial TS guess). The algorithm attempts to find a saddle point on the potential energy surface between them.[18]

-

Potential Energy Surface (PES) Scan: Manually define a reaction coordinate (e.g., the forming C-C bond distance). Perform a relaxed PES scan along this coordinate to find the maximum energy point, which can serve as a good initial guess for the TS structure.

-

-

Transition State Optimization:

-

Use the geometry from the initial guess (STQN or PES scan) as the starting point for a TS optimization.

-

Employ an appropriate keyword (e.g., opt=(ts, calcfc, noeigen) in Gaussian). calcfc calculates the force constants at the first step, which often improves convergence.[18]

-

The optimization algorithm will search for a first-order saddle point.

-

-

Transition State Validation:

-

Frequency Analysis: Perform a frequency calculation on the optimized TS geometry at the same level of theory. A true transition state must have exactly one imaginary frequency.[1][18]

-

Visualization of Imaginary Frequency: Animate the vibrational mode corresponding to the imaginary frequency. It should clearly show the atoms moving along the desired reaction coordinate (e.g., bond formation/breaking).

-

Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the TS geometry. This calculation maps the minimum energy path from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired minima on the potential energy surface.[10]

-

-

Energy Refinement:

-

To obtain more accurate energy barriers, perform single-point energy calculations on all optimized structures (reactants, TS, products) using a higher level of theory (e.g., a larger basis set like 6-311+G(d,p) and/or a different functional like M06-2X).

-

Incorporate thermochemical corrections (zero-point vibrational energy, thermal corrections) from the frequency calculations to obtain Gibbs free energies of activation (ΔG‡).

-

Apply a continuum solvation model during the single-point energy calculation to account for solvent effects.

-

Conclusion and Future Outlook

Theoretical calculations of transition states have fundamentally advanced our understanding of pyrrolidine catalysis. They provide a molecular-level picture of how these catalysts operate, explaining the origins of stereoselectivity and enabling a more rational approach to catalyst development. The synergy between computational modeling and experimental work has proven to be a powerful strategy for discovering new reactions and improving existing ones.

Future directions in this field will likely involve the use of more sophisticated computational models to capture subtle dynamic and solvent effects, the application of machine learning to predict catalyst performance and screen large libraries of potential catalysts, and the extension of these methods to more complex biological systems where pyrrolidine-like motifs are prevalent.

References

- 1. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [diposit.ub.edu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Molecular Understanding and Practical In Silico Catalyst Design in Computational Organocatalysis and Phase Transfer Catalysis—Challenges and Opportunities [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Computational elucidation of the reaction mechanism for synthesis of pyrrolidinedione derivatives via Nef-type rearrangement – cyclization reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Computational elucidation of the reaction mechanism for synthesis of pyrrolidinedione derivatives via Nef-type rearrangement – cyclization reaction - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11908A [pubs.rsc.org]

- 17. Transition state geometry prediction using molecular group contributions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP04706D [pubs.rsc.org]

- 18. joaquinbarroso.com [joaquinbarroso.com]

The Critical Role of Chirality in the Synthesis of Pharmaceutical Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. The vast majority of biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions with drug molecules. This guide provides a comprehensive technical overview of the pivotal role of chirality in the synthesis of pharmaceutical compounds. It delves into the profound impact of stereochemistry on pharmacological activity, outlines key methodologies for the synthesis and separation of chiral molecules, and presents the regulatory landscape governing the development of stereoisomeric drugs. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual workflows to aid in the strategic design and synthesis of enantiomerically pure pharmaceuticals.

The Significance of Chirality in Drug Action

Enantiomers, the two mirror-image forms of a chiral drug, can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles.[1] This is because biological systems, composed of chiral building blocks like L-amino acids and D-sugars, create a chiral environment where each enantiomer can interact differently. One enantiomer, the eutomer , is responsible for the desired therapeutic effect, while the other, the distomer , may be less active, inactive, or even contribute to undesirable or toxic effects.[2]

The tragic case of thalidomide serves as a stark reminder of the importance of stereochemistry in drug safety. The (R)-enantiomer of thalidomide is an effective sedative, while the (S)-enantiomer is a potent teratogen, responsible for causing severe birth defects.[3] Although the enantiomers can interconvert in vivo, this example underscores the critical need to understand the distinct biological properties of each enantiomer of a chiral drug.[3]

The differential effects of enantiomers are not always as dramatic as in the case of thalidomide, but they are widespread. For instance, the bronchodilatory effect of salbutamol is primarily attributed to the (R)-enantiomer, while the (S)-enantiomer is largely inactive and may even have some pro-inflammatory effects.[2][4] Similarly, the antidepressant activity of citalopram resides in the (S)-enantiomer (escitalopram), with the (R)-enantiomer being significantly less potent and potentially counteracting the therapeutic effect of the S-enantiomer.[5]

The following table summarizes the pharmacological activities of enantiomers for several common drugs.

| Drug | Eutomer (Active Enantiomer) | Distomer (Less Active/Inactive/Adverse Effects) | Therapeutic Class |

| Ibuprofen | (S)-(+)-Ibuprofen | (R)-(-)-Ibuprofen (undergoes in vivo conversion to the S-form) | Non-steroidal anti-inflammatory drug (NSAID) |

| Thalidomide | (R)-Thalidomide (sedative) | (S)-Thalidomide (teratogenic) | Sedative, Immunomodulator |

| Salbutamol | (R)-(-)-Salbutamol (Levalbuterol) | (S)-(+)-Salbutamol (largely inactive, potential for adverse effects) | Bronchodilator |

| Citalopram | (S)-(+)-Citalopram (Escitalopram) | (R)-(-)-Citalopram (significantly less potent, may antagonize the S-enantiomer) | Antidepressant (SSRI) |

| Ketamine | (S)-(+)-Ketamine (Esketamine) is a more potent NMDA receptor antagonist. | (R)-(-)-Ketamine has weaker NMDA receptor antagonism but may contribute to antidepressant effects through other mechanisms. | Anesthetic, Antidepressant |

| Omeprazole | (S)-Omeprazole (Esomeprazole) | (R)-Omeprazole (more rapidly metabolized) | Proton Pump Inhibitor |

| Cetirizine | (R)-(-)-Cetirizine (Levocetirizine) | (S)-(+)-Cetirizine (inactive) | Antihistamine |